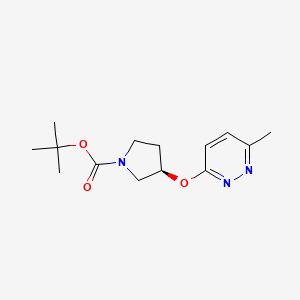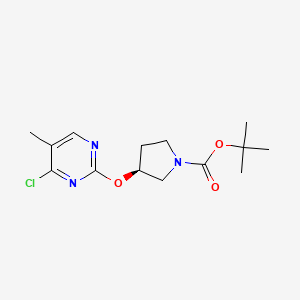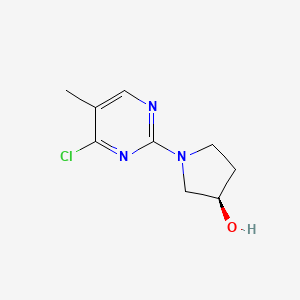
(S)-1-(2-(Methylthio)pyrimidin-4-yl)pyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(2-(Methylthio)pyrimidin-4-yl)pyrrolidin-3-ol is a chiral compound with a pyrrolidine ring substituted with a pyrimidinyl group and a methylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-(Methylthio)pyrimidin-4-yl)pyrrolidin-3-ol typically involves the following steps:
Formation of the Pyrimidinyl Intermediate: The pyrimidinyl intermediate can be synthesized by reacting 2-chloropyrimidine with sodium methanethiolate under reflux conditions.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be formed by a cyclization reaction involving an appropriate precursor, such as a 3-hydroxy-1-pyrrolidine derivative.
Coupling Reaction: The final step involves coupling the pyrimidinyl intermediate with the pyrrolidine ring under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2-(Methylthio)pyrimidin-4-yl)pyrrolidin-3-ol can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidinyl group can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The pyrimidinyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced pyrimidinyl derivatives.
Substitution: Substituted pyrimidinyl derivatives.
Scientific Research Applications
(S)-1-(2-(Methylthio)pyrimidin-4-yl)pyrrolidin-3-ol has several scientific research applications, including:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used to study the biological activity of pyrimidinyl and pyrrolidine derivatives.
Chemical Biology: It can be used as a probe to investigate biological pathways and molecular interactions.
Industrial Applications: It can be used in the synthesis of other complex organic molecules for various industrial applications.
Mechanism of Action
The mechanism of action of (S)-1-(2-(Methylthio)pyrimidin-4-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidinyl group can interact with the active site of enzymes, while the pyrrolidine ring can enhance binding affinity and specificity. The methylthio group can modulate the compound’s lipophilicity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
®-1-(2-(Methylthio)pyrimidin-4-yl)pyrrolidin-3-ol: The enantiomer of the compound, which may have different biological activity and properties.
1-(2-(Methylthio)pyrimidin-4-yl)pyrrolidin-3-one: A ketone derivative with different chemical reactivity.
1-(2-(Methylthio)pyrimidin-4-yl)pyrrolidin-3-amine:
Uniqueness
(S)-1-(2-(Methylthio)pyrimidin-4-yl)pyrrolidin-3-ol is unique due to its specific stereochemistry, which can significantly impact its biological activity and interactions with molecular targets. The presence of the methylthio group also provides unique chemical reactivity and potential for further functionalization.
Properties
IUPAC Name |
(3S)-1-(2-methylsulfanylpyrimidin-4-yl)pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3OS/c1-14-9-10-4-2-8(11-9)12-5-3-7(13)6-12/h2,4,7,13H,3,5-6H2,1H3/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFEKLRCUPFZBTM-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=N1)N2CCC(C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=NC=CC(=N1)N2CC[C@@H](C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![1-[(1S)-1-pyridin-2-ylethyl]pyrrolidin-3-ol](/img/structure/B7987646.png)


